

# An In-depth Technical Guide to 5-Phenylthiophene-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Phenylthiophene-2-carboxylic acid

**Cat. No.:** B091772

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## Introduction: A Privileged Scaffold in Modern Chemistry

**5-Phenylthiophene-2-carboxylic acid**, identified by its CAS Number 19163-24-7, is a bifunctional organic molecule that has garnered significant interest across multiple scientific disciplines.<sup>[1]</sup> This compound features a thiophene ring, a sulfur-containing five-membered heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.<sup>[1]</sup> The unique electronic properties conferred by the sulfur atom, combined with the extended  $\pi$ -conjugation from the phenyl ring, make this scaffold a versatile building block.<sup>[1]</sup>

This guide serves as a technical resource for researchers and development professionals, offering in-depth insights into the compound's properties, synthesis, characterization, and applications. We will explore its role as a key precursor in the development of novel antibacterial agents and its utility in the field of materials science, providing a foundation built on established experimental data and authoritative literature.

## Compound Identification and Physicochemical Properties

The fundamental identifiers and key physical properties of **5-Phenylthiophene-2-carboxylic acid** are crucial for its correct handling, application, and characterization. These are summarized below.

Property	Value	Reference(s)
CAS Number	19163-24-7	<a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>2</sub> S	<a href="#">[2]</a>
Molecular Weight	204.25 g/mol	<a href="#">[2]</a>
IUPAC Name	5-phenylthiophene-2-carboxylic acid	
Synonyms	5-Phenyl-2-thiophenecarboxylic acid, 5-Phenyl-2-thenoic acid	
Appearance	Off-white crystalline solid	<a href="#">[2]</a>
Melting Point	184-190 °C	<a href="#">[2]</a>
Storage Temperature	0-8°C, in a cool, dry, well-ventilated area	<a href="#">[2]</a>

## Spectroscopic and Analytical Profile: A Structural Confirmation

Rigorous structural elucidation is paramount for validating the identity and purity of **5-Phenylthiophene-2-carboxylic acid**. The following section details its characteristic spectroscopic signature.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

Nucleus	Chemical Shift ( $\delta$ )	Multiplicity / Coupling	Assignment & Rationale	Reference(s)
$^1\text{H}$	~13.18 ppm	Broad Singlet (bs)	-COOH: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. Its downfield shift beyond 10 ppm is characteristic. <a href="#">[3]</a> <a href="#">[4]</a>	<a href="#">[3]</a> <a href="#">[4]</a>
$^1\text{H}$	7.68 - 7.77 ppm	Multiplet (m)	Phenyl H (ortho) & Thiophene H: This region contains signals from the two phenyl protons ortho to the thiophene ring and one of the thiophene protons.	<a href="#">[3]</a> <a href="#">[4]</a>
$^1\text{H}$	~7.55 ppm	Doublet (d), $J \approx 4.0$ Hz	Thiophene H: One of the two protons on the thiophene ring. The doublet splitting pattern arises from coupling to the	<a href="#">[3]</a> <a href="#">[4]</a>

			adjacent thiophene proton.
<sup>1</sup> H	7.33 - 7.49 ppm	Multiplet (m)	Phenyl H (meta, para): This region contains the signals for the remaining three protons of the phenyl group. [3][4]
<sup>13</sup> C	~162.9 ppm	Singlet (Cq)	-COOH: The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms. [3][4]
<sup>13</sup> C	125-150 ppm (approx.)	Multiple Signals	Aromatic Carbons: Signals corresponding to the nine other carbons of the phenyl and thiophene rings. [3][4] Specific assignment requires more advanced 2D NMR techniques.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form

common in the solid state.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
2500-3300	Strong, Very Broad	O-H Stretch	Carboxylic Acid (H-bonded)
~1710	Strong, Sharp	C=O Stretch	Carboxylic Acid (Dimer)
~1600	Medium	C=C Stretch	Aromatic Rings
3000-3100	Medium-Weak	C-H Stretch	Aromatic Rings

Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=O stretching frequency is found at a lower wavenumber (~1710 cm<sup>-1</sup>) than a monomeric carboxylic acid due to the same hydrogen bonding interactions.

## Mass Spectrometry (MS)

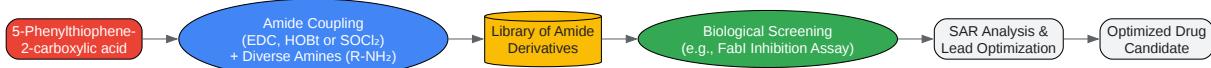
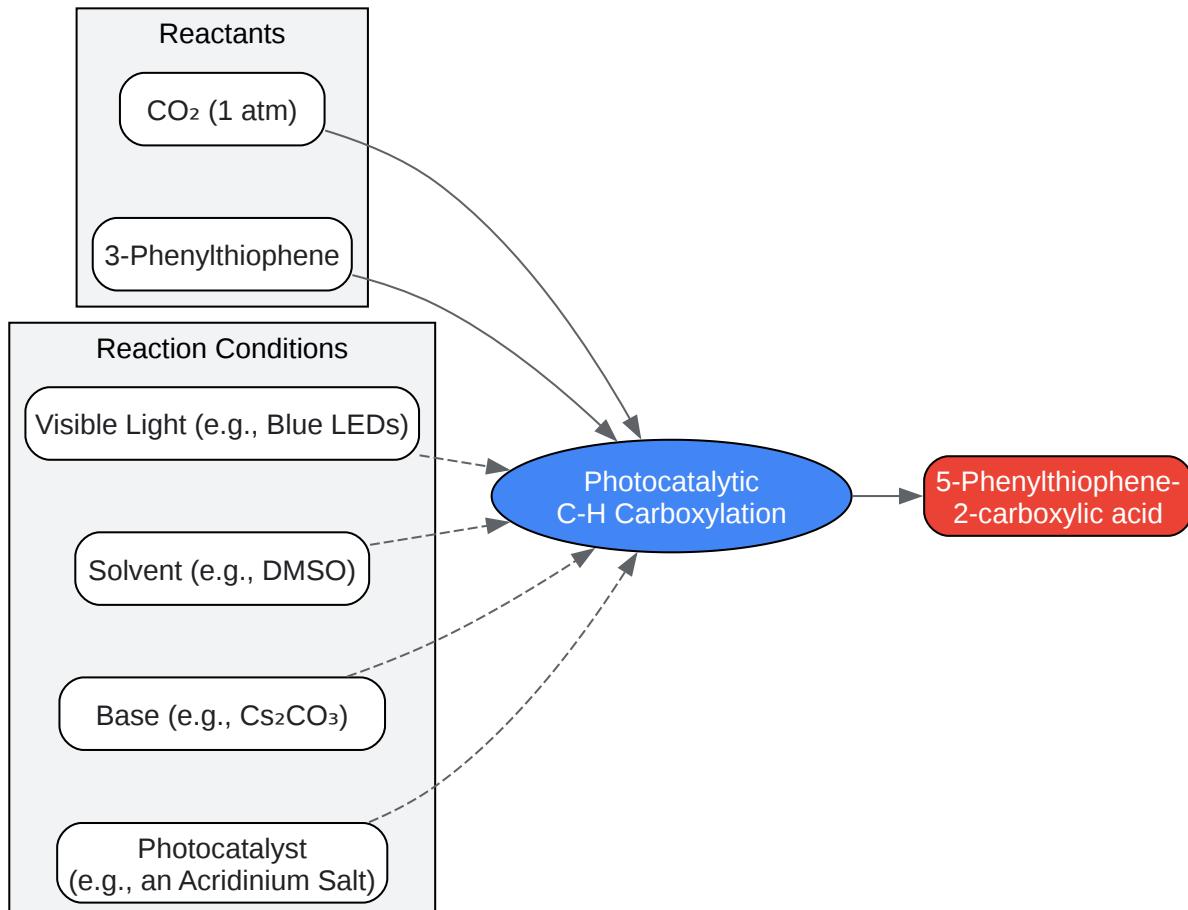
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

- Electrospray Ionization (ESI): In negative ion mode (ESI-), the most common observation is the deprotonated molecule, [M-H]<sup>-</sup>, at an m/z of approximately 203.
- Electron Impact (EI): Under EI conditions, a molecular ion peak (M<sup>+</sup>) at m/z 204 would be expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical (•OH) to give an [M-17]<sup>+</sup> peak and the loss of the carboxyl radical (•COOH) to give an [M-45]<sup>+</sup> peak. The stability of the aromatic system means the molecular ion is often prominent.

## Synthesis and Purification: A Modern Approach

While traditional methods for the synthesis of **5-Phenylthiophene-2-carboxylic acid** often involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct

and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of 3-phenylthiophene with carbon dioxide (CO<sub>2</sub>).[3][4]



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)